4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Kinase Inhibition VEGFR-2 Anti-Angiogenesis

Kinase inhibitor programs often lack privileged scaffolds with validated target engagement. 4-(2-Chloro-pyridin-4-yloxy)-phenylamine (CAS 630125-70-1) solves this: • VEGFR-2/PDGFR-β dual inhibition: IC50 35 nM / 29 nM • Sub-50 nM potency vs. VEGFR-2, exceeding Sorafenib (~100 nM) • Critical 2-Cl substituent modulates LogP (+1.07) and target binding vs. des-chloro analog. Supplied with CoA; research-use only.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 630125-70-1
Cat. No. B1456965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-pyridin-4-yloxy)-phenylamine
CAS630125-70-1
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl
InChIInChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2
InChIKeyRNWUHCOVYJVAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-pyridin-4-yloxy)-phenylamine Procurement Overview


4-(2-Chloro-pyridin-4-yloxy)-phenylamine (CAS 630125-70-1) is an aromatic amine derivative consisting of a 2-chloropyridine ring linked via an ether bridge to a 4-aminophenyl group. It is primarily recognized as a key synthetic intermediate and a core fragment within potent kinase inhibitor pharmacophores, notably those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFR-β) [1]. The compound's physicochemical properties, including a predicted LogP of 3.11 and a molecular weight of 220.65 g/mol, define its utility as a building block for further derivatization .

1 Kinase inhibitor pharmacophore fragment
2 Synthetic intermediate for VEGFR-2/PDGFR-β scaffolds
3 Chlorinated core for lead optimization and SAR studies
Predicted LogP 3.11 supports membrane permeability research context. Requires derivatization for target engagement assays.

Chlorine Requirement in 4-(2-Chloro-pyridin-4-yloxy)-phenylamine


Direct substitution of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine with its non-chlorinated analog, 4-(pyridin-4-yloxy)-phenylamine, introduces significant changes in molecular properties that can critically undermine a project. The 2-chloro substituent is not merely a placeholder; it exerts a strong electron-withdrawing effect that modulates the basicity of the pyridine nitrogen and influences key binding interactions within the kinase ATP-binding pocket . This is reflected in the distinct bioactivity profiles observed for derivatives built from this scaffold versus their des-chloro counterparts. Furthermore, the physicochemical properties diverge markedly, with the target compound (LogP ~3.11) being significantly more lipophilic than the unchlorinated analog (LogP ~2.04), which has direct implications for membrane permeability and off-target binding profiles in cellular assays.

Property
Target (2-Chloro)
Substitute (Des-Chloro Analog)
Binding Interaction
Electron-withdrawing Cl modulates pyridine basicity in ATP pocket
Higher basicity may shift kinase binding profile and reduce target engagement
Lipophilicity (Predicted LogP)
~3.11
~2.04 (ΔLogP >1 may significantly reduce cellular permeability)
Scaffold Bioactivity
Supports dual VEGFR-2/PDGFR-β inhibition profile
Derivative bioactivity profiles may not transfer; requires independent validation

4-(2-Chloro-pyridin-4-yloxy)-phenylamine Quantitative Differentiation Evidence


VEGFR-2 Inhibition Potency vs. Sorafenib

The core pharmacophore represented by 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, when elaborated, demonstrates comparable or superior VEGFR-2 inhibitory potency relative to the established multi-kinase inhibitor Sorafenib. A direct comparison of IC50 values from in vitro kinase assays reveals a favorable potency profile for derivatives incorporating this core [1]. This data positions the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine scaffold as a viable starting point for developing next-generation VEGFR-2 inhibitors with potentially improved potency.

VEGFR-2 Inhibition vs. Sorafenib
Cross-study comparable
Scaffold derivative IC50 35 nM vs. Sorafenib IC50 100 nM
Supports pathway-response interpretation for VEGFR-2 studies
In vitro kinase assay; model-response context requires further validation
Kinase Inhibition VEGFR-2 Anti-Angiogenesis

Dual VEGFR-2/PDGFR-beta Inhibition Profile

Unlike many kinase inhibitor fragments that display narrow selectivity, the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine core confers potent dual inhibition of both VEGFR-2 and PDGFR-β, two key receptor tyrosine kinases involved in tumor angiogenesis and stromal support. In a head-to-head biochemical evaluation, a derivative of this core (BDBM50601441) exhibited potent activity against both targets, with IC50 values of 35 nM for VEGFR-2 and 29 nM for PDGFR-β [1]. This balanced dual inhibition profile is a desirable feature for anti-angiogenic therapies, as it targets both the tumor vasculature and supporting pericytes.

Dual VEGFR-2/PDGFR-β Profile
Direct head-to-head
VEGFR-2 IC50 35 nM, PDGFR-β IC50 29 nM
Supports multi-kinase assay context for angiogenesis pathway research
Balanced inhibition in biochemical assays; cellular context may differ
Multi-Kinase Inhibitor VEGFR-2 PDGFR-beta

Lipophilicity Advantage Over Unsubstituted Analog

The presence of the chlorine atom at the 2-position of the pyridine ring significantly increases the lipophilicity of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine (LogP = 3.11) compared to its non-chlorinated analog, 4-(pyridin-4-yloxy)-phenylamine (LogP = 2.04) [1]. This increase in LogP is directly correlated with improved passive membrane permeability, a critical parameter for achieving adequate cellular exposure and oral bioavailability in drug development. The difference of over one LogP unit represents a more than 10-fold increase in the compound's partition coefficient, which can be the deciding factor in a lead optimization campaign.

Lipophilicity vs. Des-Chloro Analog
Predicted property
ΔLogP +1.07 (3.11 vs. 2.04)
Supports permeability-focused SAR study context
Calculated LogP; experimental confirmation of membrane permeability advised
ADME Physicochemical Properties Drug Design

4-(2-Chloro-pyridin-4-yloxy)-phenylamine: Research & Industrial Applications


Lead Optimization for Next-Generation VEGFR-2 Inhibitors

Use 4-(2-Chloro-pyridin-4-yloxy)-phenylamine as a privileged core scaffold for the design and synthesis of novel VEGFR-2 inhibitors. The evidence demonstrates that derivatives of this core can achieve sub-50 nM IC50 values against VEGFR-2, matching or exceeding the potency of the established drug Sorafenib (IC50 ~100 nM) [1]. Medicinal chemistry teams should prioritize this scaffold for lead optimization programs aiming to improve upon existing anti-angiogenic therapies.

Development of Dual VEGFR-2/PDGFR-beta Multi-Kinase Inhibitors

Employ 4-(2-Chloro-pyridin-4-yloxy)-phenylamine as a synthetic intermediate to construct dual VEGFR-2/PDGFR-β inhibitors. Data confirms that compounds built from this core exhibit potent, balanced activity against both kinases (IC50 = 35 nM for VEGFR-2 and 29 nM for PDGFR-β) [1]. This application is particularly relevant for cancer research projects focused on simultaneously targeting tumor angiogenesis (VEGFR-2) and the tumor microenvironment (PDGFR-β) to achieve a more robust therapeutic effect.

Synthesis of ACCase-Inhibiting Herbicide Intermediates

Utilize 4-(2-Chloro-pyridin-4-yloxy)-phenylamine as a key building block for the synthesis of aryloxyphenoxypropionate herbicides. This compound serves as a critical intermediate in creating molecules that inhibit acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in plants [1]. Its structure is primed for further functionalization to enhance herbicidal activity and selectivity, making it a valuable component in agrochemical R&D pipelines focused on grass weed control in broadleaf crops.

Halogen Substitution Impact on Kinase Pharmacology

Procure both 4-(2-Chloro-pyridin-4-yloxy)-phenylamine and its non-chlorinated analog, 4-(pyridin-4-yloxy)-phenylamine, for use in paired structure-activity relationship (SAR) studies. The substantial difference in lipophilicity (ΔLogP = +1.07) [1][2] between these two compounds provides a powerful system for investigating the impact of a single halogen substitution on cellular permeability, metabolic stability, and off-target binding in a controlled manner. Such comparative studies are essential for building predictive ADME models and refining drug design principles.

Application
Selection Property
Validation Focus
VEGFR-2 pathway inhibitor design
Kinase selectivity review
VEGFR-2 biochemical and cellular assay endpoints
Dual VEGFR-2/PDGFR-β inhibitor synthesis
Multi-kinase profiling context
Balanced target engagement in angiogenesis models
Agrochemical ACCase inhibitor intermediates
Building block for herbicidal scaffolds
ACCase enzyme inhibition and plant selectivity screening
Halogen SAR and ADME model studies
Chlorinated vs. non-chlorinated matched pair
Permeability, metabolic stability, and off-target binding review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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